
5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a fluorobenzylidene moiety, and a thiol group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides under basic conditions.
Formation of the Fluorobenzylidene Moiety: The fluorobenzylidene group is typically introduced through a condensation reaction between a fluorobenzaldehyde and an amine derivative of the triazole ring.
Thiol Group Introduction: The thiol group can be introduced by treating the intermediate compound with thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the fluorobenzylidene moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced fluorobenzylidene derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-((3-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the fluorobenzylidene moiety, which may influence its reactivity and applications.
Uniqueness
5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its cyclohexyl, fluorobenzylidene, and thiol groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the class of triazole derivatives. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will delve into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through the cyclization of hydrazine derivatives with carbon disulfide followed by a reaction with an appropriate aldehyde or ketone.
- Introduction of the Cyclohexyl Group : Alkylation reactions using cyclohexyl halides under basic conditions are employed.
- Formation of the Fluorobenzylidene Moiety : A condensation reaction between a fluorobenzaldehyde and an amine derivative of the triazole ring introduces this functional group.
Property | Value |
---|---|
Molecular Formula | C15H17FN4S |
Molecular Weight | 304.4 g/mol |
IUPAC Name | 3-cyclohexyl-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI Key | UKCFOMQAMHSBGE-LICLKQGHSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results as an effective agent against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that it exhibited selective cytotoxicity towards these cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
Melanoma (IGR39) | 6.2 |
Breast Cancer (MDA-MB-231) | 43.4 |
Pancreatic Carcinoma (Panc-1) | Not reported |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:
- Enzyme Interaction : The compound may inhibit enzymes involved in critical cellular processes, affecting pathways related to cell proliferation and apoptosis.
- Oxidative Stress Modulation : It may influence oxidative stress pathways, thereby protecting against cellular damage associated with cancer progression .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to this compound:
Properties
Molecular Formula |
C15H17FN4S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17FN4S/c16-13-8-4-5-11(9-13)10-17-20-14(18-19-15(20)21)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,19,21)/b17-10+ |
InChI Key |
UKCFOMQAMHSBGE-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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